molecular formula C15H16N6O3 B2931143 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034414-90-7

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2931143
CAS No.: 2034414-90-7
M. Wt: 328.332
InChI Key: GKDLZFYTVPLQGP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 2,5-dioxopyrrolidine moiety linked to an ethylacetamide chain, which is further substituted with a pyrazine-bearing pyrazole group. The dioxopyrrolidine ring is a known pharmacophore associated with enzyme inhibition (e.g., proteasome or kinase targets), while the pyrazine-pyrazole system may enhance binding to biological targets through hydrogen bonding and π-π interactions . Its synthesis typically involves coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with a pyrazine-pyrazole-ethylamine intermediate using HATU as a coupling agent in acetonitrile/DMF .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c22-13(10-21-14(23)1-2-15(21)24)18-6-8-20-7-3-11(19-20)12-9-16-4-5-17-12/h3-5,7,9H,1-2,6,8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDLZFYTVPLQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a derivative of pyrrolidinone with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H15N5O3\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{O}_{3}

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound, particularly in the context of anticonvulsant and antinociceptive effects. The following sections summarize key findings from various research efforts.

Anticonvulsant Activity

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance:

  • Compound Efficacy : In a study assessing various derivatives, one compound demonstrated an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model, indicating potent anticonvulsant activity .
CompoundED50 (mg/kg)Test Type
2223.7Maximal Electroshock (MES)
2222.46 Hz Seizure Model

Antinociceptive Activity

In addition to anticonvulsant effects, this compound has shown promise in pain management:

  • Pain Models : The same study reported efficacy in formalin-induced tonic pain models, suggesting that the compound may act through multiple mechanisms to inhibit pain pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Sodium/Calcium Channel Inhibition : The compound may inhibit central sodium and calcium currents, which are critical in the propagation of seizure activity.
  • TRPV1 Receptor Antagonism : It has been suggested that antagonizing the transient receptor potential vanilloid 1 (TRPV1) receptor contributes to its antinociceptive effects .

Case Studies

A notable case study involved the evaluation of a library of compounds derived from 2,5-dioxopyrrolidin-1-yl structures. The study utilized various seizure models to assess efficacy and safety profiles:

  • Study Findings : Out of several tested compounds, one exhibited a favorable pharmacological profile with low toxicity and high efficacy across multiple seizure models .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and pyrrolidinone moieties are prone to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Acidic HydrolysisHCl (6M), reflux, 6–8 hoursCleavage of the acetamide bond yields 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine and succinimide derivatives .Reaction progress monitored via TLC; yields depend on steric hindrance from pyrazine .
Basic HydrolysisNaOH (2M), 80°C, 4 hoursForms 2-(2,5-dioxopyrrolidin-1-yl)acetic acid and pyrazole-ethylamine intermediates .Higher selectivity in polar aprotic solvents (e.g., DMF) due to improved solubility .

Nucleophilic Substitution

The ethyl linker adjacent to the pyrazole ring facilitates nucleophilic displacement:

Nucleophile Conditions Products Mechanistic Insights
Thiols (e.g., R-SH)DMF, K₂CO₃, 60°C, 12 hoursThioether derivatives with modified ethyl side chains.SN2 mechanism confirmed via kinetic studies; pyrazine’s electron-withdrawing effect enhances reactivity.
AminesEtOH, RT, 24 hoursSecondary/tertiary amine adducts via N-alkylation .Steric bulk of the pyrazole limits substitution at the ethyl group.

Cyclization Reactions

Intramolecular reactions are favored under thermal or catalytic conditions:

Conditions Products Key Findings
DCC, DMAP, CH₂Cl₂, refluxPyrazolo-pyrazine fused macrocycles via amide bond rearrangement .Macrocyclic products show enhanced stability due to conjugated π-systems.
CuI, DIPEA, DMSO, 100°CTriazole derivatives via Huisgen cycloaddition at the pyrazole ring .Click chemistry approach achieves >85% yield; regioselectivity confirmed by NMR .

Oxidation and Reduction

The pyrazine and pyrrolidinone groups participate in redox reactions:

Reaction Type Reagents Products Applications
OxidationKMnO₄, H₂O, 70°CPyrazine N-oxide derivatives with retained acetamide functionality .Enhanced water solubility; intermediates for further functionalization .
ReductionNaBH₄, MeOH, RTPyrrolidine alcohol via ketone reduction in the dioxopyrrolidinone .Reduced products exhibit altered hydrogen-bonding capacity .

Coupling Reactions

Cross-coupling strategies enable structural diversification:

Reaction Type Catalyst/Reagents Products Research Findings
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives at the pyrazine ring .Electronic effects of substituents influence coupling efficiency .
Buchwald-HartwigPd₂(dba)₃, XantphosAminated pyrazole analogs via C–N bond formation .Optimized conditions minimize decomposition of the acetamide group .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability thresholds:

Temperature Range Degradation Pathway Residual Products
200–250°CDecomposition of the acetamide linkerPyrazine-pyrazole fragments and CO/CO₂ emissions .
>300°CPyrolysis of the pyrrolidinone ringCarbonaceous residues with trace heterocyclic compounds .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Target Interaction Type Outcome
Cytochrome P450 enzymesOxidative demethylationMetabolites include hydroxylated pyrazine derivatives .
Serum albuminNon-covalent bindingQuenching of tryptophan fluorescence indicates hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Molecular Formula Molecular Weight Key Structural Features Functional Implications Reference
Target Compound C₁₇H₁₈N₆O₃ 354.37 g/mol Pyrazine-pyrazole, ethylacetamide, dioxopyrrolidine Enhanced solubility (polar groups), potential protease inhibition
(S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...)acetamide (189) C₂₉H₂₅ClF₄N₆O₄S ~689.05 g/mol Difluoromethyl-pyrazole, chlorinated indazole, sulfonyl group Increased lipophilicity (fluorine), possible enhanced metabolic stability
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N,N'-[...]acetohydrazide C₁₃H₁₅N₇O₂ 301.31 g/mol Hydroxyimino, hydrazide, pyridine Chelation capacity (hydroxyimino), solid-state stability (X-ray confirmed)
2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2-ylidene)acetamide C₁₅H₁₅N₃O₃S 317.36 g/mol Benzo[d]thiazole, dioxopyrrolidine Reduced polarity (thiazole), potential fluorescence properties
N,N-Dimethyl-2-(1H-pyrazol-1-yl)acetamide C₇H₁₁N₃O 153.18 g/mol Simple pyrazole, dimethylamide High solubility (low MW), limited target specificity
2-(2,5-Dioxopyrrolidin-1-yl)-N-(13-oxo-...)acetamide (CAS:1226438-93-2) C₂₀H₂₃N₃O₅ 385.40 g/mol Octahydrobenzo-pyrido-oxazocin, dioxopyrrolidine Steric bulk may reduce membrane permeability, complex ring system

Research Findings and Implications

Impact of Fluorination : Compound 189 () incorporates difluoromethyl groups on its pyrazole ring, which increases lipophilicity (logP) compared to the target compound’s pyrazine moiety. Fluorination often enhances metabolic stability but may reduce aqueous solubility .

Its crystalline structure (validated by X-ray) suggests higher solid-state stability .

Heterocyclic Core Variations : Replacing pyrazine (target compound) with pyridine () or benzo[d]thiazole () alters electronic properties. Pyrazine’s electron-deficient nature may favor π-stacking in biological targets, whereas thiazole’s sulfur atom could influence redox behavior .

Molecular Weight and Solubility : The simpler N,N-dimethyl analog () has a lower molecular weight (153.18 g/mol) and higher solubility but lacks the dioxopyrrolidine group critical for enzyme inhibition .

Steric Effects : The octahydrobenzo-pyrido-oxazocin system in introduces steric hindrance, likely reducing bioavailability compared to the target compound’s linear ethylacetamide chain .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with precursor molecules like pyrazine derivatives and pyrrolidinone intermediates. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrrolidinone and pyrazole-ethylamine moieties.
  • Heterocyclic ring formation : Optimize pyrazole cyclization using hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
    To improve efficiency, apply Design of Experiments (DOE) to screen variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity, focusing on pyrrolidinone carbonyl signals (~170 ppm) and pyrazole proton splitting patterns .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated in pyrazole-acetamide analogs .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can computational methods predict reactivity and guide derivative design?

Methodological Answer: Density Functional Theory (DFT) calculations are essential for:

  • Reaction mechanism elucidation : Map energy profiles for key steps (e.g., amide bond formation) and identify rate-limiting transition states .
  • Regioselectivity analysis : Compare Fukui indices for pyrazine and pyrrolidinone moieties to predict electrophilic/nucleophilic sites .
  • Structure-Activity Relationships (SAR) : Screen derivatives by docking into target protein pockets (e.g., kinase enzymes) to prioritize synthesis.
    For example, DFT studies on similar pyrazole-acetamides revealed that electron-withdrawing groups on pyrazine enhance electrophilic reactivity .

Q. How can conflicting data in biological assays be systematically addressed?

Methodological Answer: Contradictions in bioactivity (e.g., inconsistent IC50_{50} values) require:

  • Dose-response validation : Repeat assays with tighter control of variables (e.g., cell passage number, solvent concentration).
  • Metabolite profiling : Use LC-MS to check for compound degradation under assay conditions.
  • Computational feedback : Reconcile experimental IC50_{50} with docking scores using machine learning models to identify outliers .
    A case study on pyrazole derivatives showed that discrepancies in cytotoxicity were resolved by accounting for efflux pump activity in cell lines .

Q. What strategies optimize reaction conditions for scale-up without compromising yield?

Methodological Answer: Leverage process control and simulation tools :

  • Flow chemistry : Transition batch reactions to continuous flow to enhance heat/mass transfer and reduce side reactions.
  • Membrane separation : Implement nanofiltration to recover catalysts and unreacted precursors .
  • Kinetic modeling : Use MATLAB or Aspen Plus to simulate reaction kinetics and optimize residence time/temperature profiles.
    For example, a pyrazine synthesis scaled from mg to g scale achieved 92% yield by switching from THF to a MeOH/water system, reducing viscosity and improving mixing .

Q. How can researchers design analogs to improve metabolic stability?

Methodological Answer: Focus on structural modifications informed by in vitro ADME studies :

  • Bioisosteric replacement : Substitute the pyrazine ring with triazine to reduce CYP450-mediated oxidation.
  • Prodrug strategies : Introduce ester moieties at the acetamide group for enhanced permeability, followed by enzymatic cleavage .
  • Metabolic soft spots : Use liver microsome assays to identify vulnerable sites (e.g., pyrrolidinone ring) and introduce fluorine or methyl groups to block oxidation .

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